Lehmbachol D
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Overview
Description
Lehmbachol D is a natural compound classified under the stilbenolignans, which are a group of phenolic compounds. It is primarily isolated from the lianas of Gnetum cleistostachyum, a plant belonging to the Gnetaceae family . This compound has garnered interest due to its potential anti-inflammatory and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lehmbachol D can be synthesized biomimetically, which involves mimicking the natural biosynthetic pathways of the compound. The synthesis typically involves oxidative coupling reactions . The reaction conditions often include the use of oxidizing agents and specific catalysts to facilitate the coupling of precursor molecules.
Industrial Production Methods
Industrial production of this compound is not extensively documented, but it generally involves the extraction of the compound from Gnetum cleistostachyum using solvents like ethyl acetate and methanol . The extracted compounds are then purified using column chromatography and thin-layer chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Lehmbachol D undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, involving the addition of hydrogen or the removal of oxygen.
Substitution: Reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH conditions to ensure the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce alcohols .
Scientific Research Applications
Lehmbachol D has a wide range of scientific research applications:
Mechanism of Action
Lehmbachol D exerts its effects primarily through its interaction with molecular targets involved in inflammatory pathways. It inhibits the activity of tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation . Additionally, it exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- Gnetucleistol F
- Gnetofuran A
- Gnetifolin F
- Gnetumontanin C
Uniqueness
Lehmbachol D is unique due to its specific structural configuration and its potent anti-inflammatory and antioxidant activities . While other stilbenolignans also exhibit similar properties, this compound has shown moderate inhibitory activities on TNF-α and potent antioxidant activity, making it a compound of significant interest in medical research .
Properties
Molecular Formula |
C26H26O8 |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
(1S,3aR,4S,8bR)-4-(4-hydroxy-3,5-dimethoxyphenyl)-1-(4-hydroxy-3-methoxyphenyl)-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]furan-5,7-diol |
InChI |
InChI=1S/C26H26O8/c1-31-19-6-12(4-5-17(19)28)26-23-15-9-14(27)10-18(29)24(15)22(16(23)11-34-26)13-7-20(32-2)25(30)21(8-13)33-3/h4-10,16,22-23,26-30H,11H2,1-3H3/t16-,22-,23+,26-/m1/s1 |
InChI Key |
AXSKRNKYMIWHQQ-FEFOLRMPSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]3CO[C@@H]([C@H]3C4=C2C(=CC(=C4)O)O)C5=CC(=C(C=C5)O)OC |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3COC(C3C4=C2C(=CC(=C4)O)O)C5=CC(=C(C=C5)O)OC |
Origin of Product |
United States |
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